N-methoxy-N-methyl-1,4-dioxane-2-carboxamide
Overview
Description
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is a chemical compound with the molecular formula C7H13NO4 . It is also known as MXE.
Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is defined by its molecular formula, C7H13NO4 . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are often used .Physical And Chemical Properties Analysis
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” has a molecular weight of 175.18 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .Scientific Research Applications
Synthesis of Ketones
Weinreb amides are particularly useful for the addition of Grignard or alkyllithium reagents to produce ketones. This is due to their reactivity towards nucleophiles and the ability to form stable chelates, preventing over-addition and leading to selective conversion .
Selective Reduction to Aldehydes
Another significant application is the selective reduction of Weinreb amides to the corresponding aldehydes, which are valuable intermediates in organic synthesis .
Preparation of N-Protected Amino Aldehydes
These amides serve as robust aldehyde group equivalents and are extended to the preparation of N-protected amino aldehydes, which are useful intermediates for chemoselective transformations in peptide chemistry .
Acylating Agents for Organometallic Reagents
Weinreb amides act as excellent acylating agents for organolithium or organomagnesium reagents, facilitating various synthetic transformations .
Synthesis of Anticancer Alkaloids
The Weinreb amidation process has been utilized to synthesize anilide-type key intermediates for the production of anticancer alkaloids such as luotonin A .
Chemoselective Esterification and Amidation
N-methoxy-N-methylcarbamoylimidazole, a derivative of Weinreb amides, can be used for chemoselective esterification and amidation of carboxylic acids to form esters and amides .
properties
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAHEVTGMUNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1COCCO1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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